molecular formula C25H19ClN4O2S B11231351 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B11231351
M. Wt: 475.0 g/mol
InChI Key: OUPOQYACLHTEEW-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an indole moiety, a methoxyphenyl group, and a triazole ring

Properties

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H19ClN4O2S/c1-32-19-12-10-18(11-13-19)30-24(21-14-27-22-5-3-2-4-20(21)22)28-29-25(30)33-15-23(31)16-6-8-17(26)9-7-16/h2-14,27H,15H2,1H3

InChI Key

OUPOQYACLHTEEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.

    Attachment of the Indole Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole group to the triazole ring.

    Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Addition of the Methoxyphenyl Group: This step may involve an electrophilic aromatic substitution reaction to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and triazole moieties are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE include:

    1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(4-BROMOPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

These compounds may exhibit different chemical and biological properties due to the variations in their functional groups.

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